Nitrofurazone-13C,15N2

Description

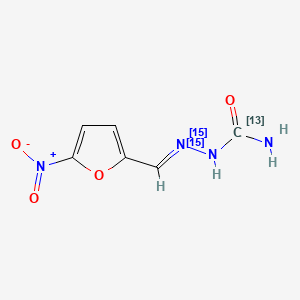

Nitrofurazone is a semicarbazone resulting from the formal condensation of semicarbazide with 5-nitrofuraldehyde. A broad spectrum antibacterial drug, although with little activity against Pseudomonas species, it is used as a local application for burns, ulcers, wounds and skin infections. It has a role as an antibacterial drug. It is a semicarbazone and a nitrofuran antibiotic.

Nitrofural or nitrofurazone is a topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial wounds, burns, ulcers, and skin infections. Nitrofural has also been administered orally in the treatment of trypanosomiasis. Except for topical drug products formulated for dermatologic application, the FDA withdrew its approval for the use of drug products containing nitrofurazone.

Nitrofurazone can cause cancer according to The Environmental Protection Agency (EPA).

A topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial wounds, burns, ulcers, and skin infections. Nitrofurazone has also been administered orally in the treatment of trypanosomiasis.

A topical anti-infective agent effective against gram-negative and gram-positive bacteria. It is used for superficial WOUNDS AND INJURIES and skin infections. Nitrofurazone has also been administered orally in the treatment of TRYPANOSOMIASIS.

See also: Butacaine Sulfate; Nitrofurazone (component of) ... View More ...

Properties

IUPAC Name |

[(E)-(5-nitrofuran-2-yl)methylideneamino](13C)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3+/i6+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIWVQXQOWNYOU-LTGGZAIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=[15N]/[15NH][13C](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676070 | |

| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217220-85-3 | |

| Record name | (2E)-2-[(5-Nitrofuran-2-yl)methylidene](~15~N_2_)hydrazine-1-(~13~C)carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1217220-85-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Nitrofurazone-13C,15N2 and its chemical structure

This technical guide provides a comprehensive overview of Nitrofurazone-13C,15N2, a stable isotope-labeled derivative of the antimicrobial agent Nitrofurazone. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications, and the analytical methodologies in which it plays a crucial role.

Introduction

This compound is the isotopically labeled analog of Nitrofurazone, a synthetic nitrofuran antibacterial agent.[1][2][3] It is primarily utilized as an internal standard in quantitative analytical methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the detection of Nitrofurazone residues in various matrices.[4] The incorporation of stable isotopes, specifically one Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) atoms, provides a distinct mass shift, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[5]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Nitrofurazone, with the exception of the isotopic labeling in the semicarbazone moiety.

Chemical Structure:

References

- 1. Facile synthesis of 14 C-nitrofurazone from 14 C-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis and Purification of Nitrofurazone-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled Nitrofurazone-¹³C,¹⁵N₂. The methodologies presented are based on established chemical principles and adapted from relevant literature for the preparation of this stable isotope-labeled compound, which is crucial for researchers, scientists, and drug development professionals in various analytical applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification.

Introduction

Nitrofurazone is a broad-spectrum antibacterial agent belonging to the nitrofuran class of drugs. Isotopically labeled analogs, such as Nitrofurazone-¹³C,¹⁵N₂, are indispensable tools in pharmaceutical research. The incorporation of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (¹⁵N) allows for the precise tracking and quantification of the molecule in complex biological matrices without the need for radioactive tracers. This guide details a plausible and robust synthetic route and purification strategy for obtaining high-purity Nitrofurazone-¹³C,¹⁵N₂.

Synthetic Pathway

The synthesis of Nitrofurazone-¹³C,¹⁵N₂ is proposed as a two-step process. The first step involves the synthesis of the key intermediate, ¹³C,¹⁵N₂-Semicarbazide Hydrochloride, from isotopically labeled precursors. The second step is the condensation of this labeled intermediate with 5-nitro-2-furaldehyde to yield the final product, Nitrofurazone-¹³C,¹⁵N₂.

Diagram of the Synthetic Workflow

Caption: Synthetic and purification workflow for Nitrofurazone-¹³C,¹⁵N₂.

Experimental Protocols

Synthesis of ¹³C,¹⁵N₂-Semicarbazide Hydrochloride

This protocol is adapted from the synthesis of labeled semicarbazide.[1]

Materials:

-

¹³C,¹⁵N₂-Urea

-

¹⁵N-Hydrazine hydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine ¹³C,¹⁵N₂-Urea and ¹⁵N-Hydrazine hydrate in a molar ratio of 1:1.4.

-

Heat the mixture to 135 °C and maintain the reflux for 4.5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated HCl with stirring to adjust the pH to 4.0.

-

The product, ¹³C,¹⁵N₂-Semicarbazide Hydrochloride, will precipitate.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the product under vacuum to yield the final product.

Synthesis of Nitrofurazone-¹³C,¹⁵N₂

This protocol describes the condensation reaction to form the final product.

Materials:

-

¹³C,¹⁵N₂-Semicarbazide Hydrochloride

-

5-Nitro-2-furaldehyde

-

50% Sulfuric Acid

-

Deionized water

Procedure:

-

Prepare a solution of ¹³C,¹⁵N₂-Semicarbazide Hydrochloride in deionized water.

-

In a separate beaker, dissolve 5-nitro-2-furaldehyde in 50% sulfuric acid with gentle heating.

-

Slowly add the 5-nitro-2-furaldehyde solution to the ¹³C,¹⁵N₂-Semicarbazide Hydrochloride solution with vigorous stirring.

-

Continue stirring for 20 minutes. A yellow precipitate of Nitrofurazone-¹³C,¹⁵N₂ will form.

-

Collect the crude product by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove any unreacted starting materials and acid.

-

Dry the crude product under vacuum.

Purification

Purification of the crude Nitrofurazone-¹³C,¹⁵N₂ is essential to achieve the high purity required for analytical standards. Recrystallization is a common and effective method.

Protocol: Recrystallization

-

Dissolve the crude Nitrofurazone-¹³C,¹⁵N₂ in a minimal amount of a suitable hot solvent mixture, such as ethanol/water or acetic acid/water.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified Nitrofurazone-¹³C,¹⁵N₂ under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of Nitrofurazone-¹³C,¹⁵N₂.

Table 1: Synthesis Yield and Purity

| Step | Compound | Expected Yield | Purity (by HPLC) | Isotopic Enrichment |

| 1 | ¹³C,¹⁵N₂-Semicarbazide Hydrochloride | >90% | ≥98% | ¹³C: ≥97%, ¹⁵N: ≥99% |

| 2 | Nitrofurazone-¹³C,¹⁵N₂ (Crude) | 80-90% | - | - |

| Purification | Nitrofurazone-¹³C,¹⁵N₂ (Purified) | >95% recovery | ≥99% | - |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | ¹³CC₅H₆¹⁵N₂N₂O₄ |

| Molecular Weight | ~201.12 g/mol |

| Appearance | Odorless, pale yellow needles or yellow powder.[2] |

| Melting Point | 236-240 °C |

| Solubility | Slightly soluble in water and ethanol. |

| ¹H NMR (DMSO-d₆, ppm) | Expected shifts similar to unlabeled nitrofurazone, with potential minor isotopic shifts. |

| ¹³C NMR (DMSO-d₆, ppm) | Expected shifts with significant enhancement for the labeled carbon. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z ~202.0, confirming the incorporation of one ¹³C and two ¹⁵N atoms. |

Conclusion

The synthesis and purification of Nitrofurazone-¹³C,¹⁵N₂ can be achieved through a straightforward and efficient two-step synthetic route followed by recrystallization. The described protocols provide a solid foundation for researchers to produce this valuable isotopically labeled standard. The high expected yield and purity make this method suitable for obtaining material for demanding analytical applications in drug development and research. Careful execution of the experimental procedures and rigorous analytical characterization are paramount to ensure the quality of the final product.

References

A Technical Guide to Nitrofurazone-13C,15N2 Analytical Standard for Research Professionals

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing comprehensive information on the commercial sourcing and application of the Nitrofurazone-13C,15N2 analytical standard. This isotopically labeled compound is a critical tool for quantitative analysis, particularly in mass spectrometry-based methods, offering high precision and accuracy in research, clinical, and food safety applications.

Commercial Supplier and Product Overview

This compound is available from several reputable suppliers of analytical standards. The following tables summarize the available quantitative data for easy comparison. Please note that availability and specific product details may vary, and direct inquiry with the suppliers is recommended for the most current information.

Table 1: Supplier and Product Identification

| Supplier | Product Name | Catalog Number | CAS Number |

| Sigma-Aldrich (VETRANAL®) | This compound | 32512 | 1217220-85-3 |

| MedChemExpress | This compound | HY-B0226S | 1217220-85-3 |

| BOC Sciences | Nitrofurazone-[13C,15N2] | BLP-011683 | 1217220-85-3 |

| HPC Standards | 13C,15N2-Nitrofurazone Solution | 690811 | 1217220-85-3 |

| Pharmaffiliates | This compound | 1217220-85-3 | |

| Coompo | This compound | C253699 | 1217220-85-3 |

Table 2: Product Specifications and Availability

| Supplier | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment | Available Formats/Sizes |

| Sigma-Aldrich (VETRANAL®) | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol | Analytical Standard | Neat, 10mg |

| MedChemExpress | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol | 99.56% | Powder (Inquire for sizes) |

| BOC Sciences | C₅¹³CH₆N₂¹⁵N₂O₄ | 201.12 g/mol [] | Not specified | 10 mg[] |

| HPC Standards | (¹³C)C₅H₆(¹⁵N)₂N₂O₄[2] | Not specified | Not specified | Solution in Acetonitrile (1x1mL)[2][3] |

| Pharmaffiliates | C₅¹³CH₆N₂¹⁵N₂O₄[4] | 201.12 g/mol [4] | Not specified | Inquire for details |

| Coompo | C₅¹³CH₆N₂¹⁵N₂O₄[5] | 201.12 g/mol [5] | 98%[5] | 1mg, 10mg[5] |

Experimental Protocols: Application in LC-MS/MS

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the accurate quantification of nitrofurazone and its metabolites in various matrices.[] The stable isotope label introduces a mass shift, allowing for differentiation from the unlabeled analyte while maintaining identical chemical and physical properties. This minimizes the impact of matrix effects and variations in sample preparation and instrument response.

A general experimental workflow for the use of this compound as an internal standard in LC-MS/MS analysis is outlined below. This protocol is a composite based on established methods for nitrofuran analysis and should be optimized for specific applications.

Objective: To quantify the concentration of nitrofurazone metabolite, semicarbazide (SEM), in a biological matrix (e.g., tissue, plasma).

Materials:

-

This compound analytical standard

-

Unlabeled semicarbazide (SEM) analytical standard

-

2-Nitrobenzaldehyde (2-NBA) for derivatization

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (as the labeled internal standard, IS) in methanol at a concentration of 1 µg/mL.

-

Prepare a stock solution of unlabeled SEM in methanol at a concentration of 1 µg/mL.

-

From the stock solutions, prepare a series of calibration standards by serial dilution in the appropriate solvent. Each calibration standard should contain a constant concentration of the IS and varying concentrations of the unlabeled analyte.

-

-

Sample Preparation:

-

Homogenize the biological matrix sample.

-

Spike a known amount of the this compound internal standard solution into the homogenized sample.

-

Perform protein precipitation, typically with an organic solvent like acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

The supernatant contains the analyte and the internal standard.

-

-

Derivatization:

-

The primary metabolite of nitrofurazone, SEM, is often derivatized to improve its chromatographic and mass spectrometric properties. A common derivatizing agent is 2-nitrobenzaldehyde (2-NBA).

-

Add 2-NBA solution to the supernatant and incubate to allow the derivatization reaction to complete. This forms a stable product, NP-SEM.

-

-

Clean-up:

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

-

Elute the derivatized analyte and internal standard from the SPE cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the derivatized analyte (NP-SEM) and the labeled internal standard (NP-SEM-13C,15N2).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the use of this compound analytical standard.

References

Navigating the Nuances of Isotopic Labeling: A Technical Guide to Nitrofurazone-¹³C,¹⁵N₂

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is a cornerstone of accurate quantification in complex matrices. This technical guide provides an in-depth analysis of the isotopic purity and stability of Nitrofurazone-¹³C,¹⁵N₂, a critical tool in pharmacokinetic, metabolism, and residue analysis studies.

This document delves into the essential quality attributes of Nitrofurazone-¹³C,¹⁵N₂, offering a comprehensive overview of its isotopic profile and stability characteristics. The information presented herein is vital for ensuring the reliability and reproducibility of analytical data.

Isotopic Purity and Composition

The isotopic purity of Nitrofurazone-¹³C,¹⁵N₂ is a critical parameter that directly impacts its utility as an internal standard. It is typically determined by high-resolution mass spectrometry (HRMS), which can distinguish between the labeled compound and its unlabeled counterpart, as well as molecules with incomplete labeling.

While specific batch-to-batch values may vary, isotopically labeled standards like Nitrofurazone-¹³C,¹⁵N₂ are generally synthesized to achieve high levels of enrichment. For instance, a purity of 99.56% has been reported for this compound, although it is crucial to consult the Certificate of Analysis (CoA) for the specific lot being used.[1] The CoA provides a detailed breakdown of the isotopic distribution.

Table 1: Representative Isotopic Purity Data for Nitrofurazone-¹³C,¹⁵N₂

| Parameter | Specification | Source |

| Chemical Formula | C₅¹³CH₆N₂¹⁵N₂O₄ | [2] |

| Molecular Weight | 201.12 | [1] |

| CAS Number | 1217220-85-3 | [1] |

| Isotopic Purity | ≥98% | Generic Specification |

| Chemical Purity | ≥99% | Generic Specification |

Stability Profile

The stability of an isotopically labeled standard is paramount to its reliability over time. Stability studies for Nitrofurazone-¹³C,¹⁵N₂ are conducted under various environmental conditions to establish its shelf-life and appropriate storage conditions. These studies are typically performed in accordance with International Council for Harmonisation (ICH) guidelines.

Table 2: Recommended Storage Conditions and Stability of Nitrofurazone-¹³C,¹⁵N₂

| Condition | Temperature | Duration | Source |

| Long-term (Powder) | -20°C | 3 years | [3] |

| Long-term (in solvent) | -80°C | 6 months | [1] |

| Short-term (in solvent) | -20°C | 1 month | [1] |

Forced degradation studies are also conducted to understand the degradation pathways and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light.[4][5][6][7][8][9][10][11]

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The isotopic enrichment of Nitrofurazone-¹³C,¹⁵N₂ is quantitatively assessed using HRMS. This technique allows for the precise mass measurement and relative abundance of different isotopologues.

-

Sample Preparation: A solution of Nitrofurazone-¹³C,¹⁵N₂ is prepared in a suitable solvent, such as acetonitrile or methanol, at a known concentration.

-

Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. A suitable chromatographic method is employed to separate the analyte of interest from any potential impurities.

-

Mass Spectrometric Analysis: The mass spectrometer is operated in a high-resolution mode to acquire full scan mass spectra. The data is analyzed to determine the mass-to-charge ratio (m/z) and intensity of the molecular ions corresponding to the unlabeled nitrofurazone, the fully labeled Nitrofurazone-¹³C,¹⁵N₂, and any partially labeled species.

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired isotopologue (M+3 for Nitrofurazone-¹³C,¹⁵N₂) to the sum of the peak areas of all relevant isotopologues. Corrections for the natural isotopic abundance of carbon, nitrogen, and other elements are applied to ensure accuracy.[12][13][14]

Stability-Indicating Assay by HPLC-UV

A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is a common technique to assess the stability of nitrofurazone and its labeled analog.

-

Forced Degradation Sample Preparation: Solutions of Nitrofurazone-¹³C,¹⁵N₂ are subjected to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) for a defined period.

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The flow rate and column temperature are optimized to achieve good separation between the parent compound and its degradation products.

-

Detection: A UV detector is set to the wavelength of maximum absorbance for nitrofurazone (around 374 nm) to monitor the elution of the compounds.[15][16]

-

Data Analysis: The peak area of the intact Nitrofurazone-¹³C,¹⁵N₂ is monitored over time under different stress conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.

Visualizing Key Processes

Workflow for Isotopic Purity Determination

Proposed Metabolic Pathway of Nitrofurazone

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment [mdpi.com]

- 6. Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. medcraveonline.com [medcraveonline.com]

- 9. ajpsonline.com [ajpsonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpsbr.org [jpsbr.org]

- 12. almacgroup.com [almacgroup.com]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] HPLC-DAD stability indicating determination of nitrofurazone and lidocaine hydrochloride in their combined topical dosage form. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Nitrofurazone-13C,15N2 CAS number and molecular weight

This guide provides comprehensive technical information on the isotopically labeled compound Nitrofurazone-13C,15N2, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, analytical applications, and the biochemical action of its parent compound, nitrofurazone.

Core Compound Data

This compound is the isotopically labeled version of Nitrofurazone, a broad-spectrum antibacterial agent. The incorporation of stable isotopes (¹³C and ¹⁵N) makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in residue analysis for food safety and environmental monitoring.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1217220-85-3 | [1][2][3] |

| Molecular Formula | C₅[¹³C]H₆N₂[¹⁵N]₂O₄ | [2] |

| Molecular Weight | 201.12 g/mol | [1][2][3] |

| Mass Shift (vs. Unlabeled) | M+3 | [3] |

| Purity | ≥98% | [1] |

Application in Analytical Chemistry

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate quantification of nitrofurazone residues in various matrices, such as animal tissues. The use of a stable isotope-labeled standard is critical for correcting variations in sample preparation and instrument response.

General Experimental Protocol: Quantification of Nitrofurazone Residues

The following protocol is a generalized procedure based on established methods for the analysis of nitrofuran metabolites in food products. Nitrofurazone is often measured via its tissue-bound metabolite, semicarbazide (SEM), which is derivatized before analysis.

1. Sample Preparation and Hydrolysis:

-

A homogenized tissue sample (typically 1-2 grams) is weighed into a centrifuge tube.

-

An internal standard solution containing a known concentration of this compound is added.

-

The sample is subjected to acid hydrolysis by adding hydrochloric acid (e.g., 0.1-0.2 M HCl) to release the protein-bound semicarbazide (SEM) metabolite.

2. Derivatization:

-

A derivatizing agent, typically 2-nitrobenzaldehyde (2-NBA), is added to the hydrolyzed sample.

-

The mixture is incubated to allow the formation of the 2-nitrophenyl (NP) derivative of SEM (NP-SEM). This step can be performed overnight at 37°C or accelerated using microwave heating.

3. Extraction:

-

The pH of the solution is adjusted to neutral (pH ~7.0).

-

The NP-SEM derivative is extracted from the aqueous matrix using an organic solvent such as ethyl acetate. This can be achieved through liquid-liquid extraction (LLE) or a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

The organic layer is collected and evaporated to dryness under a stream of nitrogen.

4. Reconstitution and Analysis:

-

The dried residue is reconstituted in a suitable solvent mixture (e.g., acetonitrile/water).

-

The final extract is analyzed by LC-MS/MS. Quantification is performed by comparing the peak area ratio of the analyte (NP-SEM) to the internal standard (NP-SEM-¹³C,¹⁵N₂).

Experimental Workflow Diagram

Caption: Workflow for quantifying nitrofurazone residues using a labeled internal standard.

Mechanism of Action of Nitrofurazone

While this compound serves as an analytical tool, the biological activity of the parent compound is of significant interest. Nitrofurazone is a prodrug that requires activation within the bacterial cell to exert its antimicrobial effects.[4] The mechanism is not fully elucidated but is understood to involve the inhibition of multiple bacterial enzymes and damage to bacterial DNA.[1][5]

The key steps are:

-

Activation: Bacterial nitroreductases (such as NfsA and NfsB in E. coli) reduce the nitro group of nitrofurazone.[4]

-

Formation of Reactive Intermediates: This reduction generates highly reactive intermediates, including nitroso and hydroxylamino derivatives.[1][4]

-

Cellular Damage: These reactive species are non-specific and can cause widespread damage to cellular macromolecules.[1] They are known to:

This multi-targeted assault leads to the cessation of bacterial growth and, ultimately, cell death.

Signaling Pathway Diagram

Caption: Activation and multi-target mechanism of nitrofurazone in bacteria.

Synthesis Outline

While specific synthesis protocols for this compound are proprietary, the general approach involves a condensation reaction. A published method for synthesizing ¹⁴C-labeled nitrofurazone provides a relevant model.[6][7] The synthesis would logically proceed by first preparing isotopically labeled semicarbazide ([¹³C, ¹⁵N₂]-semicarbazide) and then reacting it with 5-nitro-2-furaldehyde.

-

Preparation of Labeled Semicarbazide: This can be achieved from labeled urea ([¹³C, ¹⁵N₂]-urea) through a monoamination reaction with hydrazine.

-

Condensation Reaction: The resulting [¹³C, ¹⁵N₂]-semicarbazide is condensed with 5-nitro-2-furaldehyde under acidic conditions to yield the final product, this compound.

This guide provides a foundational understanding of this compound, its critical role in analytical chemistry, and the biochemical basis of its unlabeled counterpart. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]

- 2. Nitrofurazone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Nitrofurazone used for? [synapse.patsnap.com]

- 6. Facile synthesis of 14 C-nitrofurazone from 14 C-urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Mass Shift of Nitrofurazone-¹³C,¹⁵N₂: A Technical Guide to its Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass shift observed in the mass spectrometry of isotopically labeled Nitrofurazone, Nitrofurazone-¹³C,¹⁵N₂. Designed for professionals in drug development and related scientific fields, this document details the underlying principles, experimental considerations, and data interpretation, offering a foundational resource for studies involving stable isotope-labeled compounds.

Introduction to Nitrofurazone and Isotopic Labeling

Nitrofurazone is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class of drugs. It has been historically used to treat topical infections. In modern pharmaceutical and metabolic research, stable isotope labeling is a powerful technique used to trace the fate of molecules in biological systems, quantify metabolites, and serve as internal standards in analytical assays.

Nitrofurazone-¹³C,¹⁵N₂ is a stable isotope-labeled variant of Nitrofurazone, where one carbon atom is replaced by its heavier isotope, carbon-13 (¹³C), and two nitrogen atoms are replaced by nitrogen-15 (¹⁵N). This isotopic enrichment results in a predictable increase in the molecular weight of the compound, a phenomenon readily detectable by mass spectrometry. Understanding the mass shift of the parent molecule and its fragments is crucial for accurate data analysis.

Molecular Structure and Isotopic Labeling

The molecular formula of unlabeled Nitrofurazone is C₆H₆N₄O₄, with a monoisotopic mass of approximately 198.039 g/mol . The isotopically labeled form, Nitrofurazone-¹³C,¹⁵N₂, incorporates one ¹³C and two ¹⁵N atoms. The labeling pattern results in a nominal mass increase of 3 Daltons.

Table 1: Molecular Properties of Unlabeled and Labeled Nitrofurazone

| Property | Unlabeled Nitrofurazone | Nitrofurazone-¹³C,¹⁵N₂ |

| Molecular Formula | C₆H₆N₄O₄ | [¹³C]C₅H₆[¹⁵N]₂N₂O₄ |

| Monoisotopic Mass (Da) | 198.039 | 201.043 |

| Nominal Mass Shift (Da) | - | +3 |

Mass Spectrometry and Fragmentation Analysis

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of small organic molecules like Nitrofurazone. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound.

Fragmentation of Unlabeled Nitrofurazone

The electron ionization mass spectrum of unlabeled Nitrofurazone exhibits a distinct fragmentation pattern. The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 198. Key fragment ions are formed through specific bond cleavages. Two prominent fragmentation pathways involve the loss of a hydroxyl radical (•OH) and the loss of isocyanic acid (HNCO).

A notable fragmentation pathway involves the loss of a hydroxyl radical (•OH) from the nitro group, resulting in a fragment ion at m/z 181. Another significant fragmentation involves the cleavage of the semicarbazide side chain, leading to the loss of isocyanic acid (HNCO) and the formation of a fragment ion at m/z 155.

Predicted Fragmentation and Mass Shift of Nitrofurazone-¹³C,¹⁵N₂

Table 2: Comparison of Key Ions in the Mass Spectra of Unlabeled Nitrofurazone and Predicted Values for Nitrofurazone-¹³C,¹⁵N₂

| Ion | Unlabeled Nitrofurazone (m/z) | Predicted Nitrofurazone-¹³C,¹⁵N₂ (m/z) | Mass Shift (Da) |

| Molecular Ion [M]⁺ | 198 | 201 | +3 |

| [M - •OH]⁺ | 181 | 184 | +3 |

| [M - HNCO]⁺ | 155 | 158 | +3 |

This predicted data assumes that the fragmentation pathways remain the same for the labeled and unlabeled compounds, which is a generally accepted principle in mass spectrometry of isotopically labeled molecules.

Experimental Protocols

The analysis of Nitrofurazone and its isotopically labeled form is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation

-

Standard Preparation: Prepare stock solutions of unlabeled Nitrofurazone and Nitrofurazone-¹³C,¹⁵N₂ in a suitable solvent such as methanol or acetonitrile. Create a series of working standards by serial dilution.

-

Matrix Extraction (for biological samples):

-

Homogenize the sample (e.g., tissue, plasma).

-

Perform a liquid-liquid extraction with a solvent like ethyl acetate or a solid-phase extraction (SPE) to isolate the analyte.

-

Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS or a suitable solvent for GC-MS.

-

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Inlet: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Oven Program: A temperature gradient program to ensure good separation and peak shape. For example, start at 100°C, ramp to 280°C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan to observe the entire mass spectrum or selected ion monitoring (SIM) for targeted quantification, monitoring the characteristic ions listed in Table 2.

-

LC-MS/MS Analysis

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification. This involves selecting the precursor ion (the molecular ion) and monitoring specific product ions after collision-induced dissociation (CID).

-

Visualizing the Fragmentation Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fragmentation pathway of Nitrofurazone and a typical experimental workflow for its analysis.

Caption: Fragmentation pathway of Nitrofurazone and its labeled analog.

Methodological & Application

Application Notes and Protocol for the Analysis of Nitrofurazone Metabolite (SEM) in Food Matrices using Isotope Dilution Mass Spectrometry with Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurazone is a synthetic broad-spectrum antibiotic that has been used in veterinary medicine to treat and prevent diseases in food-producing animals.[1][2][3] However, due to concerns about its potential carcinogenic effects in humans, its use in food-producing animals has been banned in many countries, including the European Union.[2][4]

Nitrofurazone is rapidly metabolized in animals, and its residues are not typically found in edible tissues. Instead, its major tissue-bound metabolite, semicarbazide (SEM), is used as a marker residue for monitoring the illegal use of nitrofurazone.[5][6] The analysis of SEM in complex food matrices requires highly sensitive and selective methods to ensure food safety and compliance with regulatory limits.

This document provides a detailed protocol for the determination of SEM in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, specifically the labeled metabolite of Nitrofurazone, Semicarbazide-¹³C,¹⁵N₂ (SEM-¹³C,¹⁵N₂). The use of an isotope-labeled internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response.

Principle

The analytical method involves the extraction of protein-bound SEM from the food matrix through acid hydrolysis. During this step, the liberated SEM is simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable and chromatographically amenable derivative, NP-SEM. An isotope-labeled internal standard, SEM-¹³C,¹⁵N₂, is added at the beginning of the sample preparation process. This internal standard undergoes the same extraction, derivatization, and ionization processes as the native SEM. The samples are then cleaned up using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before analysis by LC-MS/MS. Quantification is achieved by measuring the ratio of the signal intensity of the target analyte (NP-SEM) to that of the isotope-labeled internal standard (NP-SEM-¹³C,¹⁵N₂).

Experimental Protocol

This protocol is a general guideline and may require optimization for specific food matrices and laboratory instrumentation.

Materials and Reagents

-

Standards: Semicarbazide hydrochloride (SEM), Semicarbazide-¹³C,¹⁵N₂ hydrochloride (SEM-¹³C,¹⁵N₂), 2-nitrobenzaldehyde (2-NBA).

-

Solvents: Methanol, acetonitrile, ethyl acetate, hexane (all HPLC or LC-MS grade).

-

Reagents: Hydrochloric acid (HCl), dipotassium hydrogen phosphate (K₂HPO₄), sodium hydroxide (NaOH), formic acid, ammonium acetate.

-

Water: Ultrapure water (e.g., Milli-Q).

-

Solid-Phase Extraction (SPE) Cartridges: As needed for specific matrix cleanup (e.g., Oasis HLB).

Standard Solution Preparation

-

Stock Solutions: Prepare individual stock solutions of SEM and SEM-¹³C,¹⁵N₂ in methanol or another suitable solvent at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a suitable solvent to create a series of concentrations for calibration curves.

-

Derivatizing Agent: Prepare a solution of 2-NBA in a suitable solvent like methanol or dimethyl sulfoxide (DMSO).[1]

Sample Preparation

The following is a general procedure for animal tissues. Modifications may be necessary for other matrices like honey or milk.

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 1-2 grams of tissue).[1][7]

-

Spiking with Internal Standard: Add a known amount of the SEM-¹³C,¹⁵N₂ internal standard solution to the homogenized sample.

-

Hydrolysis and Derivatization:

-

Add hydrochloric acid (e.g., 0.125 M to 1 M) and the 2-NBA solution to the sample.[1]

-

Incubate the mixture in a water bath. Incubation times and temperatures can vary, for example, overnight (approximately 16 hours) at 37°C or a shorter duration at a higher temperature (e.g., 4 hours at 55°C).[1] Some rapid methods utilize microwave-assisted derivatization for 2 hours.[8][9][10]

-

-

Neutralization: After incubation, cool the sample to room temperature and adjust the pH to approximately 7.4 using solutions of potassium phosphate and sodium hydroxide.[1]

-

Liquid-Liquid Extraction (LLE):

-

Add ethyl acetate to the neutralized sample, vortex thoroughly, and centrifuge to separate the layers.[1]

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step to improve recovery.[1]

-

A hexane wash may be performed before the ethyl acetate extraction to remove nonpolar interferences.[1]

-

-

Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[1]

-

Reconstitution: Reconstitute the dry residue in a suitable volume of the initial mobile phase (e.g., 50% methanol in water).[1]

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.[1]

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).[1]

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the derivatized SEM (NP-SEM) and the derivatized internal standard (NP-SEM-¹³C,¹⁵N₂). The exact m/z values will depend on the derivatized molecule and should be optimized in the laboratory. For NPSEM-¹³C,¹⁵N₂, a precursor ion of [M+H]+ at m/z 212.1 and a product ion at m/z 168.1 have been reported.[8]

-

Data Presentation

The performance of the method should be validated according to international guidelines (e.g., EC Decision 2002/657/EC or Commission Regulation (EU) 2021/808).[8][9] Key validation parameters are summarized below.

Table 1: Method Performance in Various Food Matrices

| Food Matrix | Analyte | Fortification Level (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Within-Lab Reproducibility (RSDR, %) | Reference |

| Honey | SEM | 0.5 - 2.0 | 92 - 103 | ≤ 10 | - | |

| Honey | SEM | 1.0 - 200 | > 85 | < 12 | < 15 | [12] |

| Milk | AOZ | 0.4 - 1.6 | - | - | - | |

| Poultry Meat | SEM | - | - | - | - | |

| Fish | SEM | - | - | - | - | [5] |

| Soft-Shell Turtle Powder | SEM | 0.5 - 10.0 | 82.2 - 108.1 | 1.5 - 3.8 | 2.2 - 4.8 | [4] |

Note: AOZ (3-amino-2-oxazolidinone) is the metabolite of furazolidone and is often analyzed alongside SEM. Data for SEM in some matrices was not explicitly detailed in the provided search results but the methods are applicable.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) or Decision Limit (CCα) and Detection Capability (CCβ)

| Food Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | CCα (µg/kg) | CCβ (µg/kg) | Reference |

| Honey | SEM | - | 0.25 | - | - | |

| Honey | SEM | 0.1 - 0.3 | 0.3 - 1.0 | - | - | [12] |

| Meat | Multiple Nitrofuran Metabolites | - | - | 0.013 - 0.200 | - | [8][9] |

| Milk | AOZ | - | - | 0.33 | 0.35 | [5] |

| Poultry Meat | AOZ | - | - | 0.45 | 0.48 | [5] |

| Fish | AOZ | - | - | 0.45 | 0.48 | [5] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of SEM in food matrices.

Caption: Analytical workflow for SEM determination.

Logical Relationship of Nitrofurazone Metabolism and Detection

This diagram shows the relationship between the parent drug, its metabolite, and the derivatized form detected by LC-MS/MS.

Caption: Metabolism and detection pathway of Nitrofurazone.

References

- 1. scielo.br [scielo.br]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multi-Nitrofuran Honey (AHD/AOZ/SEM/AMOZ) Rapid Test | BFD [biorexfooddiagnostics.com]

- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analysis of Nitrofurazone Metabolite in Animal Tissues using Nitrofurazone-¹³C,¹⁵N₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation and analysis of the tissue-bound metabolite of nitrofurazone, semicarbazide (SEM), in animal tissues. The use of an isotopically labeled internal standard, Nitrofurazone-¹³C,¹⁵N₂, which metabolizes to labeled SEM, is crucial for accurate quantification. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1][2]

Introduction

Nitrofurazone is a synthetic nitrofuran antibiotic that has been widely used in veterinary medicine.[3] However, due to concerns about its potential carcinogenic effects in humans, its use in food-producing animals has been banned in many countries.[2] Nitrofurazone is rapidly metabolized in animals, and the parent drug is often undetectable in tissues shortly after administration.[4][5] Consequently, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, semicarbazide (SEM).[6][7]

The analytical challenge lies in the effective extraction of the protein-bound SEM from the complex tissue matrix. This typically involves acid hydrolysis to release the metabolite, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative (NP-SEM) that is amenable to LC-MS/MS analysis.[1][8][9] The use of an isotopically labeled internal standard, such as SEM derived from Nitrofurazone-¹³C,¹⁵N₂, is essential to compensate for matrix effects and variations in extraction efficiency, ensuring accurate and reliable quantification.[1][10]

Experimental Workflow

The overall experimental workflow for the analysis of the nitrofurazone metabolite in animal tissues is depicted below.

References

- 1. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spectroscopyworld.com [spectroscopyworld.com]

- 3. DSpace [t-stor.teagasc.ie]

- 4. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com:443 [scispace.com:443]

- 6. researchgate.net [researchgate.net]

- 7. Residue Depletion of Nitrofurazone Metabolites, Semicarbazide and 5-Nitro-2-Furaldehyde, in Broiler Chickens After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. determination-of-nitrofuran-metabolites-in-muscle-by-lc-ms-ms-and-lc-ms-ms-ms-alternative-validation-according-to-commission-implementing-regulation-eu-2021-808 - Ask this paper | Bohrium [bohrium.com]

- 9. scielo.br [scielo.br]

- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing a Stock Solution of Nitrofurazone-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of Nitrofurazone-13C,15N2, an isotopically labeled form of the antibacterial agent nitrofurazone. This stable isotope-labeled compound is primarily utilized as an internal standard in quantitative analyses by mass spectrometry, aiding in the accurate determination of nitrofurazone levels in various biological and environmental samples.

Physicochemical Properties and Solubility Data

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The relevant data has been compiled and is presented in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₅[¹³C]H₆N₂[¹⁵N]₂O₄ | |

| Molecular Weight | 201.12 g/mol | [1][2] |

| Appearance | Yellow solid | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). One source indicates solubility of 155 mg/mL with sonication and warming. Also soluble in Dimethylformamide (DMF). | [1][3] |

| Stock Solution Storage | Store at -20°C for up to 1 month or at -80°C for up to 6 months. Aliquoting is recommended to avoid repeated freeze-thaw cycles. | [1][4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is imperative to handle the compound and the resulting solution with care, adhering to appropriate laboratory safety practices. As nitrofurazone is light-sensitive, all steps should be performed with protection from light.[3][5][6]

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Amber or light-blocking microcentrifuge tubes or vials

-

Volumetric flasks (if preparing a larger volume)

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Pre-weighing Preparations:

-

Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure all glassware and equipment are clean and dry.

-

-

Weighing the Compound:

-

On a calibrated analytical balance, carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.01 mg of the compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Example: 10 mM x 1 mL x 201.12 g/mol / 1000 = 2.01 mg

-

-

-

Dissolution:

-

Transfer the weighed this compound to an appropriate amber vial.

-

Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly for at least one minute to facilitate dissolution.

-

-

Enhancing Solubility (if necessary):

-

If the compound does not fully dissolve, the process can be aided by gentle warming and sonication.

-

Warm the vial in a 37°C water bath for 10-15 minutes.

-

Place the vial in an ultrasonic bath and sonicate for 15-30 minutes, or until the solution is clear.

-

Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage:

-

Once fully dissolved, the stock solution is ready for use.

-

For storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber vials to minimize exposure to light and to avoid degradation from repeated freeze-thaw cycles.[1][4]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]

-

Protect all solutions containing nitrofurazone from light to prevent degradation.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

Application Note: High-Throughput Analysis of Nitrofurazone and its Labeled Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurazone is a synthetic broad-spectrum antimicrobial agent belonging to the nitrofuran class of drugs. Its use in food-producing animals has been banned in many countries due to concerns about the carcinogenicity of its residues.[1][2] Regulatory monitoring and pharmacokinetic studies require sensitive and robust analytical methods for the quantification of Nitrofurazone in various matrices. The use of a stable isotopically labeled internal standard is crucial for accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3]

This application note provides a detailed protocol for the chromatographic separation and quantification of Nitrofurazone and its isotopically labeled internal standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is applicable to various sample matrices, with a primary focus on biological tissues, following appropriate sample preparation.

Principle of Separation

In reversed-phase chromatography, the separation of an analyte and its isotopically labeled internal standard is based on their slight differences in physicochemical properties. While chemically identical, the substitution of atoms with their heavier isotopes (e.g., Deuterium for Hydrogen, ¹³C for ¹²C) can lead to minor differences in polarity and hydrophobic interactions with the stationary phase. This can result in a small shift in retention time, with the labeled compound often eluting slightly earlier than the unlabeled analyte.[4][5] The high selectivity of tandem mass spectrometry (MS/MS) allows for the individual detection and quantification of the analyte and its internal standard, even if they are not baseline separated chromatographically.

References

- 1. spectroscopyworld.com [spectroscopyworld.com]

- 2. Quantitative Determination of Nitrofurazone Metabolites in Animal-Derived Foods Based on a Background Fluorescence Quenching Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 5. chromforum.org [chromforum.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of Nitrofurazone-13C,15N2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of the internal standard Nitrofurazone-13C,15N2 during sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of this compound?

A1: Low recovery of the stable isotope-labeled internal standard, this compound, can stem from several factors throughout the analytical process. These include incomplete extraction from the sample matrix, degradation of the standard during sample preparation, inefficient derivatization, and signal suppression due to matrix effects in the mass spectrometer. It is crucial to systematically evaluate each step of the workflow to pinpoint the source of the loss.

Q2: At what stage of the extraction process is loss of this compound most likely to occur?

A2: Loss can occur at multiple stages. The initial hydrolysis and extraction from the matrix are critical. Inefficient release of the protein-bound metabolites, including the internal standard, can lead to low recovery. The derivatization step with 2-nitrobenzaldehyde (2-NBA) is also a key stage where incomplete reaction can result in significant loss of signal. Finally, during the clean-up and solvent evaporation steps, the analyte can be lost.

Q3: Can the sample matrix itself contribute to low recovery?

A3: Absolutely. Complex biological matrices such as animal tissue, honey, or milk can contain interfering substances that lead to ion suppression in the mass spectrometer.[1][2] This "matrix effect" can reduce the signal of this compound, giving the appearance of low recovery even if the extraction was efficient. The acid hydrolysis step, necessary to release bound residues, can also release other peptides and components that contribute to matrix effects.[1]

Q4: Is this compound susceptible to degradation?

A4: Like its unlabeled counterpart, this compound can be sensitive to light, heat, and extreme pH conditions.[3] Exposure to these conditions during sample preparation should be minimized. For example, conducting procedures under light protection and carefully controlling temperature during evaporation steps is recommended.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve issues leading to low recovery of this compound.

Problem Area 1: Sample Homogenization and Hydrolysis

| Question | Possible Cause | Troubleshooting Steps |

| Is the tissue sample thoroughly homogenized? | Incomplete homogenization leads to inefficient access of extraction solvents and hydrolysis reagents to the entire sample. | - Ensure the tissue is finely minced or processed with a high-speed homogenizer. - Visually inspect for any remaining large particles before proceeding. |

| Is the acid hydrolysis step effective? | Incomplete hydrolysis will result in the protein-bound fraction of the internal standard not being released for extraction.[1] | - Verify the concentration and volume of the acid used for hydrolysis. - Ensure the incubation time and temperature are optimal for releasing the bound residues. |

| Is the pH of the sample appropriate after hydrolysis? | The pH needs to be adjusted to an optimal range (typically 6.7-7.3) before proceeding with liquid-liquid or solid-phase extraction.[4] Incorrect pH can affect the extraction efficiency. | - Carefully monitor and adjust the pH using a calibrated pH meter after hydrolysis and before extraction.[4] |

Problem Area 2: Extraction and Clean-up

| Question | Possible Cause | Troubleshooting Steps |

| Is the extraction solvent appropriate for the matrix? | The polarity of the extraction solvent must be suitable for both the analyte and the sample matrix to ensure efficient partitioning. | - For fatty matrices, consider using a less polar solvent or a combination of solvents to improve extraction of lipid-soluble compounds. - Multiple extractions with fresh solvent can improve recovery. |

| Are you experiencing analyte loss during solvent evaporation? | Aggressive evaporation conditions (high temperature, strong nitrogen flow) can lead to the loss of the analyte. | - Evaporate the solvent at a controlled temperature (e.g., ~45°C) under a gentle stream of nitrogen.[4] |

| Is the Solid-Phase Extraction (SPE) protocol optimized? | Inefficient binding or elution during SPE can be a major source of analyte loss. | - Ensure the SPE cartridge is appropriate for the analyte and has been conditioned correctly. - Optimize the loading, washing, and elution solvent compositions and volumes. Recoveries of 92-105% have been reported with optimized SPE protocols.[5] |

Problem Area 3: Derivatization

| Question | Possible Cause | Troubleshooting Steps |

| Is the derivatization reaction with 2-nitrobenzaldehyde (2-NBA) complete? | Incomplete derivatization is a common reason for low signal of both the analyte and the internal standard. The yield of this reaction can be between 66% and 74%.[5] | - Ensure the 2-NBA solution is fresh and of high purity. - Optimize the reaction time and temperature. - The presence of interfering substances in the extract can inhibit the reaction. An effective clean-up step prior to derivatization is crucial. |

| Is the pH optimal for the derivatization reaction? | The derivatization reaction is pH-sensitive. | - Ensure the pH of the sample extract is within the optimal range for the reaction with 2-NBA. |

Problem Area 4: LC-MS/MS Analysis

| Question | Possible Cause | Troubleshooting Steps |

| Are you observing significant matrix effects? | Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[1][2] | - Improve the sample clean-up procedure to remove more interfering compounds. - Adjust the chromatographic conditions to separate the analyte from the interfering peaks. - Evaluate the matrix effect by comparing the response of the internal standard in a clean solvent versus a post-extraction spiked blank sample. |

| Is the internal standard solution concentration accurate? | An error in the preparation of the internal standard spiking solution will lead to consistently low or high apparent recoveries. | - Prepare a fresh internal standard stock solution and verify its concentration. - Ensure accurate and consistent addition of the internal standard to all samples, calibrators, and quality controls. |

Data Presentation

The following table summarizes typical recovery rates for nitrofuran metabolites from various studies, which can serve as a benchmark for your experiments.

| Analyte | Matrix | Extraction Method | Derivatization | Reported Recovery (%) | Reference |

| Semicarbazide (SEM) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |

| Semicarbazide (SEM) | Egg Powder | LLE | 2-NBA | ~70 | [6] |

| 3-amino-2-oxazolidinone (AOZ) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |

| 3-amino-2-oxazolidinone (AOZ) | Egg Powder | LLE | 2-NBA | ~40 | [6] |

| 1-aminohydantoin (AHD) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |

| 1-aminohydantoin (AHD) | Egg Powder | LLE | 2-NBA | ~70 | [6] |

| 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) | Animal Tissue | SPE | 2-NBA | 92-105 | [5] |

| 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) | Egg Powder | LLE | 2-NBA | ~80 | [6] |

Experimental Protocols

Detailed Protocol for Extraction of Nitrofurazone Metabolite (Semicarbazide - SEM) from Animal Tissue

This protocol is adapted from established methods for the analysis of nitrofuran metabolites.[4][5][7]

1. Sample Preparation and Homogenization:

- Weigh 2 g of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.

- Add the appropriate amount of this compound internal standard solution.

2. Hydrolysis:

- Add 5 mL of 0.1 M HCl.

- Vortex for 1 minute.

- Incubate at 37°C for 16 hours (overnight) to release protein-bound residues.

3. Derivatization:

- Add 200 µL of 5 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

- Vortex for 1 minute.

- Incubate at 37°C for 2 hours.

4. pH Adjustment:

- Cool the sample to room temperature.

- Add 5 mL of 0.1 M dipotassium hydrogen phosphate buffer.

- Adjust the pH to 6.7-7.3 by dropwise addition of 1 M NaOH, vortexing after each addition.[4]

5. Liquid-Liquid Extraction (LLE):

- Add 10 mL of ethyl acetate.

- Vortex vigorously for 5 minutes.

- Centrifuge at 4000 g for 10 minutes at 4°C.[4]

- Transfer the upper organic layer to a clean tube.

- Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.

6. Solvent Evaporation:

- Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 45°C.[4]

7. Reconstitution and Clean-up:

- Reconstitute the residue in 1 mL of hexane/ethyl acetate (1:1, v/v).

- Add 1 mL of mobile phase (e.g., 5 mM ammonium formate in water:methanol).

- Vortex and centrifuge.

- Transfer the lower aqueous layer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for the extraction of Nitrofurazone metabolite.

Caption: Troubleshooting decision tree for low internal standard recovery.

References

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. nucleus.iaea.org [nucleus.iaea.org]

- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectroscopyworld.com [spectroscopyworld.com]

- 7. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Matrix effects affecting Nitrofurazone-13C,15N2 signal intensity

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nitrofurazone-13C,15N2 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: We are observing low signal intensity for our this compound internal standard. What are the potential causes and solutions?

A1: Low signal intensity of the internal standard can stem from several factors throughout the analytical workflow. Here are the most common causes and their corresponding troubleshooting steps:

-

Inefficient Ionization: The composition of your sample matrix can significantly impact the ionization efficiency of this compound in the mass spectrometer's ion source.

-

Solution: Optimize ion source parameters such as gas flows, temperature, and voltages. Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI).

-

-

Ion Suppression: Co-eluting matrix components can compete with this compound for ionization, leading to a suppressed signal.[1][2] This is a common manifestation of matrix effects.

-

Solution: Improve sample cleanup to remove interfering substances. Techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol are effective.[3] Additionally, adjusting the chromatographic gradient can help separate the internal standard from the suppressing compounds.

-

-

Sample Preparation Issues: Incomplete extraction or loss of the internal standard during sample preparation will result in lower signal intensity.

-

Solution: Review your sample preparation protocol. Ensure complete homogenization and efficient extraction. For tissue samples, a robust extraction method like QuEChERS is recommended.

-

-

Instrument Contamination: Residue buildup in the ion source or mass spectrometer can lead to a general decrease in sensitivity.

-

Solution: Regularly clean the ion source and other critical instrument components as per the manufacturer's guidelines.

-

Q2: How can we quantitatively assess the extent of matrix effects on our this compound signal?

A2: A standard method to quantify matrix effects is by calculating the matrix factor (MF). This involves comparing the peak area of the internal standard in a post-extraction spiked blank matrix to its peak area in a neat solution at the same concentration.[4]

The formula is: Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

-

An MF value of 1 indicates no matrix effect.

-

An MF value < 1 indicates ion suppression.

-

An MF value > 1 indicates ion enhancement.

For regulatory purposes, the ion suppression or enhancement of nitrofuran metabolites, when using appropriate stable isotope-labeled internal standards and validated methods, should ideally not exceed 15%.[5]

Q3: Can the use of this compound completely eliminate matrix effects?

A3: While stable isotope-labeled internal standards like this compound are the gold standard for compensating for matrix effects, they may not completely eliminate them.[4] The underlying assumption is that the analyte and its isotopically labeled counterpart will experience the same degree of signal suppression or enhancement. However, slight differences in chromatographic retention times between the native analyte and the labeled standard can lead to differential matrix effects.[6] Therefore, optimizing chromatographic separation to ensure co-elution is crucial.

Q4: We are observing poor recovery of this compound. What steps can we take to improve it?

A4: Poor recovery is often linked to the sample preparation process. Here are some key areas to investigate:

-

Extraction Efficiency: The chosen extraction solvent and method may not be optimal for your specific matrix.

-

pH of the Extraction Solvent: The pH can significantly influence the extraction efficiency of nitrofurans.

-

Solution: The extraction is often carried out under acidic conditions to facilitate the release of protein-bound residues.

-

-

Homogenization: Inadequate homogenization of tissue samples will lead to incomplete extraction.

-

Solution: Ensure the tissue is thoroughly homogenized to a uniform consistency before extraction.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of nitrofurans using stable isotope-labeled internal standards and robust sample preparation methods like QuEChERS.

Table 1: Matrix Effect and Recovery Data for Nitrofuran Metabolites using Stable Isotope-Labeled Internal Standards

| Parameter | Matrix | Typical Value | Reference |

| Ion Suppression | Animal Tissues (Muscle, Liver), Eggs, Milk, Honey | < 15% | [5] |

| Recovery | Animal Tissues | 88.9% - 107.3% | [5] |

| Repeatability (RSD) | Animal Tissues | 2.9% - 9.4% | [5] |

| Within-Laboratory Reproducibility (RSD) | Animal Tissues | 4.4% - 10.7% | [5] |

Experimental Protocols

1. Modified QuEChERS Sample Preparation for Nitrofurazone in Animal Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

-

Homogenization: Weigh 2 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Spiking: Add the working solution of this compound.

-

Hydrolysis and Derivatization: Add 8 mL of 0.1 M HCl and 100 µL of 100 mM 2-nitrobenzaldehyde (NBA). Incubate in a shaking water bath at 37°C overnight.

-

Neutralization: Cool the sample and neutralize with 0.5 M NaOH to a pH of approximately 7.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA).

-

Vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Analysis: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, reconstitute in mobile phase, and inject into the LC-MS/MS system.

2. LC-MS/MS Parameters for Nitrofurazone Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 95% A, ramping down to 5% A over several minutes to elute the analytes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for Nitrofurazone and this compound should be optimized on your instrument.

Visualizations

Caption: Mechanism of matrix effects in LC-MS/MS analysis.

Caption: Modified QuEChERS workflow for Nitrofurazone analysis.

References

- 1. zefsci.com [zefsci.com]

- 2. researchgate.net [researchgate.net]

- 3. Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. mdpi.com [mdpi.com]

How to resolve co-eluting peaks with Nitrofurazone-13C,15N2

Welcome to the Technical Support Center for advanced chromatographic solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving specific experimental challenges.

Troubleshooting Guide: Resolving Co-eluting Peaks of Nitrofurazone and Nitrofurazone-13C,15N2

The co-elution of an analyte and its stable isotope-labeled (SIL) internal standard, such as Nitrofurazone and this compound, is the expected and often desired outcome in LC-MS/MS analysis. The mass spectrometer readily distinguishes between the two compounds based on their mass-to-charge ratio (m/z), allowing for accurate quantification through isotope dilution. However, in specific instances where chromatographic separation is required, the following troubleshooting steps can be implemented.

Initial Assessment: Understanding the Co-elution

Before attempting to resolve the peaks, it is crucial to understand why co-elution occurs and to confirm that separation is indeed necessary for your application.